3-Carboxy-1,1-dimethylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-1,1-dimethylpiperidin-1-ium chloride is a chemical compound with the molecular formula C8H16ClNO2. It is a quaternary ammonium salt derived from piperidine, a six-membered heterocyclic amine. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1,1-dimethylpiperidin-1-ium chloride typically involves the quaternization of 1,1-dimethylpiperidine with a suitable carboxylating agent. One common method is the reaction of 1,1-dimethylpiperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,1-Dimethylpiperidine.
Substitution: Various substituted piperidinium salts depending on the nucleophile used.
Scientific Research Applications
3-Carboxy-1,1-dimethylpiperidin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidin-1-ium chloride involves its interaction with biological membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It also interacts with ion channels and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the quaternary ammonium group.
1,1-Dimethylpiperidine: Similar structure but without the carboxylate group.
N-Methylpiperidine: Another related compound with a single methyl group on the nitrogen atom.
Uniqueness
3-Carboxy-1,1-dimethylpiperidin-1-ium chloride is unique due to its combination of a quaternary ammonium group and a carboxylate group. This dual functionality imparts distinct chemical properties, such as enhanced solubility and stability, making it valuable in various applications.
Properties
CAS No. |
62581-21-9 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1,1-dimethylpiperidin-1-ium-3-carboxylic acid;chloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)5-3-4-7(6-9)8(10)11;/h7H,3-6H2,1-2H3;1H |
InChI Key |
LXZKZZTXUVBBMN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC(C1)C(=O)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.